molecular formula C16H15ClN2O4 B5883888 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B5883888
M. Wt: 334.75 g/mol
InChI Key: VKPMPHROBQVESI-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with both chloro and nitro functional groups, making it a subject of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and 2-methyl-5-nitroaniline.

    Formation of Intermediate: The 4-chloro-3-methylphenol is reacted with chloroacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetyl chloride.

    Final Product Formation: The intermediate is then reacted with 2-methyl-5-nitroaniline in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis might involve:

    Large-scale Reactors: Using large-scale reactors to handle the exothermic nature of the reactions.

    Purification Techniques: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of derivatives with different substituents replacing the chloro group.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide: Lacks the nitro group, which may result in different chemical and biological properties.

    2-(4-chloro-3-methylphenoxy)-N-(2-nitrophenyl)acetamide: Similar structure but with different substitution patterns.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-10-3-4-12(19(21)22)8-15(10)18-16(20)9-23-13-5-6-14(17)11(2)7-13/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPMPHROBQVESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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